6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone
Overview
Description
6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H18FN3O2 and its molecular weight is 315.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.13830499 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Analgesic and Anti-inflammatory Activities
A significant body of research has focused on the synthesis of derivatives of pyridazinone, including compounds similar to 6-(2-fluorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone, for their potential analgesic and anti-inflammatory activities. For example, a series of arylpyridazinone derivatives, including those with fluorophenyl and piperazinyl structures, have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory effects, showing promising results without significant gastric ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2005), (Dündar et al., 2007).
Antimycobacterial and Antimicrobial Activities
Derivatives of pyridazinone have also been explored for their antimicrobial properties. For instance, fluorinated benzothiazolo imidazole compounds have been synthesized and shown to exhibit promising anti-microbial activity, indicating the potential of fluorophenyl derivatives in antimicrobial applications (Sathe et al., 2011).
Anticancer and Antioxidant Activities
Research into the synthesis of new pyridazinone derivatives with potential antioxidant activity has been conducted, highlighting the possibility of utilizing these compounds in the development of cancer treatment options. The synthesis of 3(2h)-one pyridazinone derivatives has demonstrated in-vitro antioxidant activity, suggesting their utility in anticancer strategies (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-14-7-3-2-6-13(14)15-8-9-16(22)21(19-15)12-17(23)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFMVRXIVNOHNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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